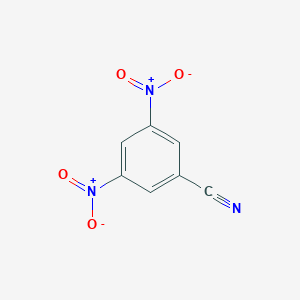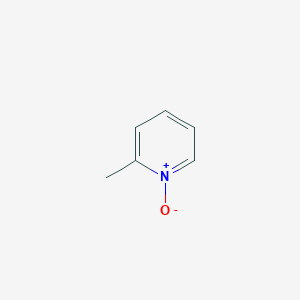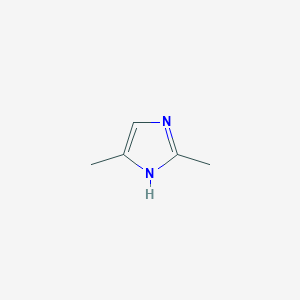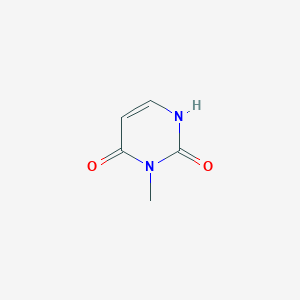
2-(4-Methoxyphenoxy)acetamide
Overview
Description
“2-(4-Methoxyphenoxy)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids . The compound has a molecular formula of C9H11NO3 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis process involves multi-step reactions and uses conventional, mild reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives often include acetylation and carbonylation . The compound’s reactivity and potential for forming various derivatives with specific functional groups have been showcased .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.19 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Hypoglycemic Activity : One study reported the synthesis of novel derivatives of 2-(4-Methoxyphenoxy)acetamide, which showed significant hypoglycemic activity in animal models, suggesting potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
Synthesis and Stereochemistry of Polymeric Derivatives : Another research focused on the synthesis of polymers derived from 4-methoxyphenylacetic acid, which is related to this compound. These polymers have potential pharmacological applications due to their analgesic and antipyretic properties (Román & Gallardo, 1992).
Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, showing potential as antidiabetic agents (Saxena et al., 2009).
Zn(II) Complexes in Medicinal Chemistry : A study explored Zn(II) complexes derived from different aryl acetamides, including this compound, as potential enzyme inhibitors and anticancer agents (Sultana et al., 2016).
Monoamine Oxidase Inhibitors : Research on 2-phenoxyacetamide analogues, including this compound, found them to be potent and selective inhibitors of monoamine oxidases, which are targets for antidepressant drugs (Shen et al., 2014).
Cytotoxic, Anti-inflammatory, and Analgesic Activities : Derivatives of this compound have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, and analgesic agents (Rani et al., 2016).
Synthesis of Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Inhibitors : A study reported that 2-(Quinolin-4-yloxy)acetamides, related to this compound, are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Pissinate et al., 2016).
Safety and Hazards
Future Directions
Future research could focus on the design of new derivatives of “2-(4-Methoxyphenoxy)acetamide” that could retain the insulin sensitizing properties of Thiazolidinedione (TZD) and also have better efficacy . This could potentially enhance the quality of life for patients with conditions like diabetes .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenoxy)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It has been identified as a potent and specific inhibitor ofMonoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, substances that regulate many processes in the body, including mood and behavior.
Biochemical Pathways
The compound is involved in the biochemical pathway of monoamine oxidase inhibition . Monoamine oxidases are enzymes that catalyze the oxidative deamination of biogenic and xenobiotic amines . By inhibiting these enzymes, this compound can potentially affect various physiological processes regulated by these amines.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in in silico studies .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on MAO-A . This inhibition can lead to an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved.
Action Environment
It’s worth noting that the biodegradation of similar compounds is considered an environmentally friendly and low-cost option .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenoxy)acetamide interacts with enzymes such as Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis
Cellular Effects
It has been identified as a potent inhibitor of monoamine oxidases A (MAO-A) and B (MAO-B), enzymes that play crucial roles in neurotransmitter metabolism . This suggests that this compound may influence cell function by modulating neurotransmitter levels.
Molecular Mechanism
It is known to interact with Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain , but the specifics of these interactions and their downstream effects remain to be determined.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to interact with certain enzymes
properties
IUPAC Name |
2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPMGNARMIATFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352330 | |
| Record name | 2-(4-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
30893-64-2 | |
| Record name | 2-(4-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Methoxyphenoxy)acetamide interact with MAO-A and what are the downstream effects of this interaction?
A: While the provided research [] identifies this compound as a potent MAO-A inhibitor with a selectivity index (SI) of 245, it doesn't delve into the specific molecular interactions responsible for this inhibition. Further research is needed to elucidate the precise mechanism of action, such as competitive, non-competitive, or irreversible inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



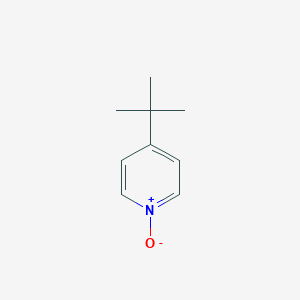

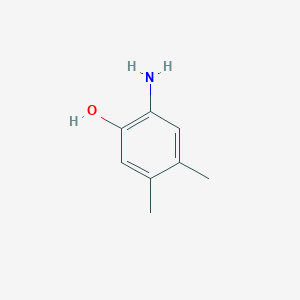
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
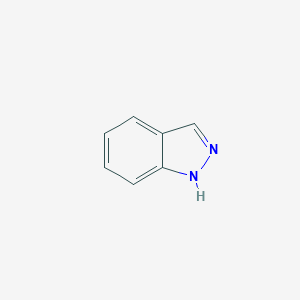

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
